6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
CAS No.: 697237-35-7
Cat. No.: VC21384297
Molecular Formula: C17H15N3O
Molecular Weight: 277.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697237-35-7 |
|---|---|
| Molecular Formula | C17H15N3O |
| Molecular Weight | 277.32g/mol |
| IUPAC Name | 6-ethyl-9-methoxyindolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C17H15N3O/c1-3-20-15-9-8-11(21-2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
| Standard InChI Key | FYQRJCWTZVXJEX-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Introduction
Chemical Structure and Properties
6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline features a unique molecular architecture consisting of fused indole and quinoxaline rings. This spatial arrangement contributes significantly to its chemical behavior and biological interactions. The compound is characterized by specifically positioned functional groups that influence its solubility, stability, and reactivity patterns.
Physical and Chemical Properties
The compound is defined by several key properties that determine its behavior in various chemical and biological environments. Table 1 summarizes the essential physical and chemical characteristics of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline.
Table 1: Physical and Chemical Properties of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
| Property | Value |
|---|---|
| CAS Number | 697237-35-7 |
| Molecular Formula | C17H15N3O |
| Molecular Weight | 277.32 g/mol |
| Appearance | Crystalline solid |
| Structural Features | Fused indole and quinoxaline rings |
| Functional Groups | Ethyl (6-position), Methoxy (9-position) |
| Solubility | Moderately soluble in organic solvents |
The compound contains a nitrogen-rich heterocyclic system that influences its interactions with biological targets, particularly DNA. The ethyl substituent at the 6-position enhances lipophilicity, while the methoxy group at the 9-position contributes to improved solubility profiles and potentially modifies its biological activity spectrum.
Structural Importance
The structural arrangement of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is crucial for its biological activity. The planar nature of the fused ring system enables intercalation between DNA base pairs, which partly explains its anticancer properties. The substituents at the 6 and 9 positions play vital roles in determining the compound's pharmacokinetic profile and target specificity.
Synthesis Methods
Several approaches have been developed for the synthesis of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline and related compounds, with variations adapted to optimize yield and purity.
Classical Synthetic Route
The classical synthesis of this compound typically involves the condensation reaction of appropriately substituted 1-arylmethyl-2,3-dioxo-2,3-dihydroindole with orthophenylene diamine. This reaction generally proceeds under reflux conditions in solvents such as acetic acid or ethanol .
The general reaction scheme can be outlined as follows:
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Preparation of 1-ethyl-5-methoxy-2,3-dioxo-2,3-dihydroindole
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Condensation with orthophenylene diamine
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Cyclization to form the quinoxaline ring
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Purification of the final product
This synthesis route is favored for its relatively straightforward approach and moderate to good yields, typically in the range of 60-75% .
Modern Synthetic Approaches
Recent advances have led to improved synthetic methods for obtaining 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with higher purity and yield:
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Microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes
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Solvent-free conditions using catalysts such as silica-supported reagents
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One-pot multicomponent approaches that minimize intermediate isolation steps
These modern methods have addressed some of the limitations of traditional approaches, particularly in terms of reaction efficiency and environmental impact.
Biological Activities
6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline and related derivatives have demonstrated a range of significant biological activities, with particular emphasis on their anticancer and antimicrobial properties.
Anticancer Activity
The compound has shown remarkable anticancer potential across several mechanistic pathways. Its planar heterocyclic structure allows for intercalation into DNA, which disrupts replication processes in cancer cells. Studies have indicated that 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exhibits cytotoxic effects against various cancer cell lines, with IC50 values typically in the low micromolar range.
The anticancer mechanism involves:
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DNA intercalation and topoisomerase inhibition
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Cell cycle arrest, predominantly in the G2/M phase
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Induction of apoptosis via both intrinsic and extrinsic pathways
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Inhibition of key cellular signaling cascades involved in cancer progression
These multifaceted mechanisms contribute to the compound's effectiveness against drug-resistant cancer cell lines, making it a promising candidate for further development .
Antimicrobial Properties
While less extensively studied than its anticancer activity, the antimicrobial potential of indoloquinoxaline derivatives has been documented in several studies. Related compounds in the same structural family have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The zone of inhibition studies with related compounds suggest that the presence of specific substituents on the indoloquinoxaline backbone significantly influences antimicrobial efficacy. The 9-methoxy group, present in our target compound, may contribute to enhanced activity against certain bacterial strains .
Structure-Activity Relationship
Understanding the correlation between structural features and biological activity is crucial for the rational design of more potent and selective indoloquinoxaline derivatives.
Impact of Substituents
The position and nature of substituents on the indoloquinoxaline core substantially influence the biological profile of these compounds. Table 2 compares 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with structurally related analogs.
Table 2: Comparison of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with Similar Compounds
The ethyl group at position 6 in 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline contributes to optimal lipophilicity, facilitating cellular penetration. Meanwhile, the methoxy group at position 9 appears to enhance binding affinity to target biomolecules and influences the compound's solubility profile .
Core Structure Modifications
Analytical Characterization
Precise analytical characterization is essential for confirming the identity, purity, and structural features of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline.
Spectroscopic Methods
Several spectroscopic techniques are commonly employed for the characterization of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline:
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NMR Spectroscopy: 1H NMR spectroscopy typically reveals characteristic signals for the ethyl protons (as a triplet and quartet pattern), methoxy protons (as a singlet), and aromatic protons of the indole and quinoxaline rings. 13C NMR provides valuable information about the carbon framework .
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FTIR Spectroscopy: Key absorption bands include those corresponding to C=N stretching (approximately 1614 cm-1), aromatic C=C stretching (around 1554 cm-1), and C-O-C stretching of the methoxy group (typically in the 1250-1100 cm-1 region) .
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Mass Spectrometry: LC-MS analysis typically shows the molecular ion peak at m/z 278 [M+H]+, corresponding to the molecular weight of 277.32 g/mol .
These complementary analytical techniques provide comprehensive structural confirmation and are essential for quality control during synthesis and purification processes.
Medicinal Chemistry Applications
The unique structural features and promising biological activities of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline position it as a valuable scaffold in medicinal chemistry research.
Pharmacokinetic Considerations
The structural features of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline influence its pharmacokinetic behavior. The moderate lipophilicity conferred by the ethyl substituent facilitates membrane permeability, while the methoxy group contributes to metabolic stability and solubility. These properties are crucial considerations in the compound's development trajectory toward potential therapeutic applications .
Future Research Directions
Research on 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline continues to evolve, with several promising avenues for future investigation.
Structural Optimization
Further structural modifications could enhance the biological activity and pharmaceutical properties of this compound. Potential approaches include:
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Introduction of additional functional groups to improve solubility
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Development of targeted delivery systems to enhance selective accumulation in cancer cells
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Investigation of hybrid molecules that combine the indoloquinoxaline scaffold with other bioactive moieties
These structural optimization strategies aim to enhance potency, selectivity, and pharmaceutical properties .
Expanded Biological Evaluation
While anticancer activity has been a primary focus, expanded evaluation of other biological activities could reveal additional therapeutic applications:
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Assessment of antiviral activity, particularly against DNA viruses
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Evaluation of neuroprotective properties
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Investigation of potential antiparasitic activity
Broadening the scope of biological evaluation may uncover new therapeutic potentials for this versatile compound class .
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